Piperlotine C Exhibits Intermediate Antiplatelet Potency Compared to Closely Related Analogs
Piperlotine C demonstrates an intermediate level of antiplatelet aggregation activity when compared directly to its structural analogs Piperlotine A and Piperlotine D. In a standardized in vitro assay using rabbit platelets stimulated with arachidonic acid, Piperlotine C's inhibitory potency (IC50 = 26.6 µg/mL) is approximately 1.75-fold less potent than Piperlotine A (IC50 = 15.2 µg/mL) and approximately 1.63-fold more potent than Piperlotine D (IC50 = 43.4 µg/mL) .
| Evidence Dimension | Inhibition of arachidonic acid-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 26.6 µg/mL |
| Comparator Or Baseline | Piperlotine A: 15.2 ± 3.0 µg/mL; Piperlotine D: 43.4 µg/mL |
| Quantified Difference | Piperlotine C is 1.75x less potent than Piperlotine A and 1.63x more potent than Piperlotine D. |
| Conditions | Rabbit platelet aggregation assay, induced by arachidonic acid (AA). |
Why This Matters
The intermediate potency of Piperlotine C defines a specific operational window for dose-response experiments, making it a distinct tool for probing the arachidonic acid pathway with less sensitivity than Piperlotine A but greater sensitivity than Piperlotine D.
